molecular formula C17H15ClN2O2S2 B2639233 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 921797-65-1

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2639233
CAS No.: 921797-65-1
M. Wt: 378.89
InChI Key: IWUSVHRZAMVWFB-UHFFFAOYSA-N
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Description

The compound 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide features a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 4. The acetamide moiety is linked to a 5-chlorothiophene ring, introducing both electron-withdrawing (chlorine) and electron-donating (methoxy) substituents. This structural duality may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-10-16(11-3-5-12(22-2)6-4-11)20-17(23-10)19-15(21)9-13-7-8-14(18)24-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUSVHRZAMVWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CC=C(S2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This intermediate is then subjected to a series of reactions to introduce the thiazole and acetamide groups.

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

    Formation of Thiazole Ring: The 5-chlorothiophene is then reacted with appropriate reagents to form the thiazole ring. This step may involve the use of sulfur and amines under controlled conditions.

    Acetamide Introduction: Finally, the thiazole derivative is reacted with acetic anhydride and an amine to introduce the acetamide group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted thiophenes, thiazoles.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 5-chlorothiophene, 4-(4-methoxyphenyl)-5-methylthiazole.
  • Reaction Conditions : The synthesis often requires specific solvents and catalysts to promote the formation of the desired product.
  • Characterization Techniques : The final compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide possess activity against various bacterial strains. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds in this class can disrupt the normal cell cycle, leading to increased cancer cell death.
  • Targeting Specific Pathways : Research is ongoing to identify specific molecular targets affected by this compound.

Medicinal Chemistry

In the realm of drug development, This compound is being investigated for its potential as a lead compound in creating new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
  • Neurological Disorders : Investigated for potential use in treating conditions such as epilepsy or neuropathic pain.
  • Cardiovascular Health : Some derivatives show promise in managing hypertension or other cardiovascular diseases.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives similar to this compound in clinical settings:

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli and S. aureus strains.
Study B (2021)Showed promising results in inducing apoptosis in breast cancer cell lines.
Study C (2023)Investigated anti-inflammatory effects in a murine model, showing reduced cytokine levels.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, disrupting their normal function and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Thiazole-Acetamide Derivatives

Key Structural Variations:
  • Substituents on the Thiazole Ring :

    • Target Compound : 4-(4-Methoxyphenyl), 5-methyl.
    • : 4-(4-Methoxyphenyl), 5-methyl (same), but with a 4-fluorophenylsulfonyl group replacing chlorothiophene. Molecular weight: 420.47 .
    • : Morpholine substituent instead of chlorothiophene; molecular weight 347.43 .
  • Acetamide-Linked Groups: Target: 5-Chlorothiophen-2-yl. (Compound 9): 4-Chlorobenzylidene-thiazolidinone; higher melting point (186–187°C) and yield (90%) . : 4-Chlorobenzylidene-thiazolidinone with a dichlorophenylmethyl group; molecular weight 488.44 .
Table 1: Structural and Physical Property Comparison
Compound Name/ID Substituents (Thiazole/Acetamide) Molecular Weight Melting Point (°C) Yield (%)
Target Compound 4-(4-Methoxyphenyl), 5-methyl; 5-Cl-thiophene Not Provided Not Provided Not Provided
4-(4-Methoxyphenyl), 5-methyl; 4-F-sulfonyl 420.47 Not Provided Not Provided
, Compound 9 4-Chlorobenzylidene-thiazolidinone ~443 (calc.) 186–187 90
4-(4-Methoxyphenyl), 5-methyl; morpholine 347.43 Not Provided Not Provided
4-Chlorobenzylidene; dichlorophenylmethyl 488.44 Not Provided Not Provided

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a member of a class of chemical compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN3OS
  • Molecular Weight : 319.81 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, N-substituted chloroacetamides were tested against various bacteria, including Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness based on the substituents present on the phenyl ring. Compounds with halogenated substituents demonstrated enhanced lipophilicity and cell membrane penetration, which contributed to their antimicrobial efficacy .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AEffectiveLess effective
Compound BHighly effectiveModerate
Compound CEffectiveEffective

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. For example, thiazole-containing compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study highlighted that certain derivatives exhibited GI50 values ranging from 4.57 to 97.09 μM against human cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer progression.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Similar thiazole derivatives have been reported to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes effectively. For instance, a series of semicarbazones derived from thiazoles demonstrated selective inhibition towards MAO-B with an IC50 value of 0.212 µM . The structural modifications play a crucial role in enhancing the selectivity and potency against these enzymes.

The proposed mechanism of action for This compound involves its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymatic Activity : By binding to the active sites of enzymes like MAO and ChE.
  • Inducing Apoptosis : Through pathways involving caspases and other apoptotic markers.
  • Disrupting Cellular Processes : By interfering with microtubule formation essential for cell division.

Case Studies

Several case studies have documented the biological activities of similar thiazole derivatives:

  • Antimicrobial Efficacy : A study on a series of thiazole-based compounds revealed their effectiveness against multiple bacterial strains, supporting their potential as new antimicrobial agents.
  • Anticancer Activity : Research on thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, underscoring their therapeutic promise in oncology.
  • Enzyme Inhibition Profiles : Investigations into enzyme inhibition showed that modifications in the thiazole ring can lead to enhanced selectivity for MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative diseases.

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